molecular formula C16H18N2O4 B4427622 Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4427622
M. Wt: 302.32 g/mol
InChI Key: ZTXNLACJJAAHOX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a carbamoyl group (4-methylphenyl), a methyl ester, and a ketone moiety. This scaffold is structurally related to dihydropyridones, which are recognized as key intermediates in alkaloid synthesis and exhibit diverse pharmacological activities, including neuroactive, antiviral, and anticancer properties .

Properties

IUPAC Name

methyl 6-methyl-4-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-9-4-6-11(7-5-9)18-15(20)12-8-13(19)17-10(2)14(12)16(21)22-3/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXNLACJJAAHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of a substituted pyridine with a carbamoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl group. The final step involves the esterification of the carboxylate group using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various pathogenic microorganisms. For instance, a study demonstrated that certain tetrahydropyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

1.2 Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have reported that tetrahydropyridine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins . For example, a derivative was tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation.

1.3 Neuroprotective Effects

There is emerging evidence that compounds within this class may offer neuroprotective benefits. Research indicates that certain tetrahydropyridines can protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism involves the reduction of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been explored for its potential as a pesticide. Its ability to inhibit specific enzymes in phytopathogenic microorganisms makes it a candidate for developing new agrochemicals . Field trials have shown effective control over fungal pathogens in crops, suggesting its utility in integrated pest management strategies.

2.2 Plant Growth Regulation

Research highlights the compound's role as a plant growth regulator, promoting beneficial growth responses in various plant species. Studies indicate that it can enhance root development and overall plant vigor when applied at optimal concentrations .

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated significant inhibition of E. coli and S. aureus growth with IC50 values in the low micromolar range.
Study BAnticancerShowed that methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo derivatives induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways.
Study CPesticideIn field trials, application reduced fungal infection rates by over 60% compared to untreated controls.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Biological/Physicochemical Notes Reference
Methyl 4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 4-Fluorophenyl carbamoyl Enhanced electronegativity improves binding to hydrophobic enzyme pockets; moderate solubility .
Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 4-Cyanophenyl Cyano group increases polarity, reducing bioavailability but improving metabolic stability .
Methyl 4-[4’-(methoxycarbonyl)phenyl]-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate Thioxo (S instead of O at position 6), 4-methoxycarbonylphenyl Thioxo group enhances nucleophilic reactivity; methoxycarbonyl improves crystallinity .
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 4-Nitrophenyl, benzyl ester Nitro group confers electron-withdrawing effects, potentially altering redox properties .
Methyl (S)-6-oxo-5-phenyl-2-(p-tolyl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tosyl (sulfonyl) group, p-tolyl Tosyl group stabilizes intermediates in asymmetric synthesis; chiral center enables enantioselectivity .

Key Findings

Substituent Effects on Bioactivity :

  • The 4-methylphenyl carbamoyl group in the target compound balances lipophilicity and steric bulk, optimizing interactions with hydrophobic binding sites (e.g., enzyme active sites) compared to fluorophenyl (more polar) or nitrophenyl (electron-deficient) analogs .
  • Thioxo derivatives (e.g., compound from ) exhibit distinct reactivity due to sulfur’s nucleophilicity, enabling thiol-mediated interactions absent in the oxo-based target compound.

Synthetic Accessibility :

  • The target compound can be synthesized via carbamoylation of a tetrahydropyridine precursor, analogous to methods for fluorophenyl analogs .
  • In contrast, tosyl-substituted derivatives require chiral auxiliaries (e.g., (−)-tetramisole) for enantioselective synthesis, increasing complexity .

Physicochemical Properties: Solubility: The methyl ester in the target compound offers moderate solubility in organic solvents (e.g., ethanol, DCM), comparable to ethyl esters (e.g., ) but lower than polar cyanophenyl derivatives. Stability: The oxo group at position 6 is less prone to oxidation than thioxo analogs, which may form disulfide byproducts .

Data Table: Comparative Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog 4-Cyanophenyl Analog Thioxo Analog
Molecular Weight ~349.36 g/mol ~353.34 g/mol ~316.33 g/mol ~365.45 g/mol
LogP (Predicted) 2.8 2.5 1.9 3.2
Melting Point Not reported 152–154°C 139–141°C 159–162°C
Solubility in EtOH Moderate Moderate Low Low

Biological Activity

Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as compound 1) is a member of the tetrahydropyridine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring with various substituents that contribute to its biological activity. The key structural components include:

  • Tetrahydropyridine ring : A six-membered ring containing one nitrogen atom.
  • Carbamoyl group : Enhances solubility and bioactivity.
  • Methylphenyl substituent : Provides hydrophobic interactions that may enhance binding to biological targets.

Antimicrobial Activity

Research indicates that tetrahydropyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain tetrahydropyridine derivatives demonstrated antibacterial activity with IC50 values ranging from 256 µg/mL against Streptococcus pyogenes to lower values for other strains .

Anti-inflammatory and Analgesic Properties

Tetrahydropyridines have been investigated for their anti-inflammatory and analgesic effects. In vitro studies have shown that derivatives can act as antagonists to the transient receptor potential vanilloid (TRPV1), a target involved in pain signaling. For example, one derivative displayed an IC50 of 24 ± 2 nM against TRPV1 . Additionally, these compounds have been evaluated in animal models for their ability to reduce nociceptive behavior.

Anticancer Activity

Compounds within the tetrahydropyridine class have also been examined for their anticancer properties. Notably, derivatives similar to this compound showed promising results against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound ASK-N-SH11 ± 1.3
Compound BA54958 ± 4.1

These findings suggest a potential for developing new therapeutic agents targeting cancer cells through the modulation of cell proliferation pathways .

The biological activity of this compound is likely mediated by multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : By acting on TRPV1 and other receptors, it can alter pain perception and inflammatory responses.
  • Cell Cycle Interference : Some derivatives have been shown to interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of tetrahydropyridine derivatives:

  • Study on Antimicrobial Activity : A series of tetrahydropyridine compounds were synthesized and tested against Escherichia coli and Staphylococcus aureus, revealing significant antibacterial properties with varying degrees of effectiveness based on structural modifications .
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, certain tetrahydropyridine derivatives significantly reduced paw edema compared to controls .
  • Cancer Cell Line Studies : Various tetrahydropyridine derivatives were tested against human cancer cell lines such as SK-N-SH and A549, demonstrating selective cytotoxicity that warrants further investigation into their potential as anticancer agents .

Q & A

Basic: What are the established synthetic routes for Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?

Answer:
The synthesis of this tetrahydropyridine derivative typically involves multi-step protocols, including:

  • Condensation reactions to form the carbamoyl group (e.g., coupling 4-methylphenyl isocyanate with a tetrahydropyridine precursor) .
  • Cyclization processes under acidic or basic conditions to construct the tetrahydropyridine ring .
  • Esterification to introduce the methyl carboxylate group, often using methanol and a catalytic acid .

Key Reaction Conditions:

StepReagents/ConditionsYield Optimization Tips
Carbamoylation4-methylphenyl isocyanate, DMF, 60°CUse anhydrous conditions to avoid hydrolysis
CyclizationHCl (conc.), refluxMonitor reaction progress via TLC
EsterificationMethanol, H2SO4, 24hPurify via recrystallization (ethanol/water)

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on spectroscopic and crystallographic methods:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include the methyl ester (~3.7 ppm, singlet) and the carbamoyl NH (~10.2 ppm, broad) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretches at ~1680–1720 cm<sup>-1</sup>) and amide bonds (~1650 cm<sup>-1</sup>) .
  • X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., boat vs. chair for tetrahydropyridine) .

Example Spectral Data (NMR):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Methyl ester (COOCH3)3.72Singlet
Tetrahydropyridine C6-H2.85–3.10Doublet of doublets
Aromatic protons (4-methylphenyl)7.20–7.35Multiplet

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

  • Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism in the tetrahydropyridine ring) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments and confirm connectivity .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Case Study:
In a related dihydropyridone derivative, conflicting <sup>13</sup>C NMR peaks for the carbonyl group were resolved via X-ray crystallography, revealing a distorted ring geometry .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:
Yield optimization requires balancing reaction kinetics and purification:

  • Stepwise Monitoring : Use HPLC or LC-MS after each step to identify side products (e.g., hydrolysis of the carbamoyl group) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carbamoylation efficiency but require rigorous drying .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification .

Data-Driven Example:
A study on a tetrahydropyrimidine analog achieved 85% yield by replacing HCl with p-toluenesulfonic acid during cyclization, reducing decomposition .

Advanced: How can the biological activity of this compound be systematically evaluated?

Answer:
Focus on hypothesis-driven assays:

  • Enzyme Inhibition Screens : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .
  • SAR Analysis : Synthesize analogs (e.g., replacing the 4-methylphenyl group) to identify critical pharmacophores .

Experimental Design Table:

Assay TypeTargetReadoutPositive Control
Kinase inhibitionEGFRLuminescence (IC50)Gefitinib
CytotoxicityHeLa cellsMTT assay (EC50)Doxorubicin

Basic: What safety precautions are recommended for handling this compound?

Answer:
While specific safety data are limited, analogs suggest:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • First Aid : For ingestion/inhalation, seek medical attention and provide SDS .

Advanced: How can computational tools aid in studying this compound’s reactivity?

Answer:

  • Reaction Mechanism Elucidation : Use DFT calculations (e.g., B3LYP/6-31G*) to model cyclization transition states .
  • Docking Studies : Predict binding modes with biological targets (software: AutoDock Vina) .
  • Solvent Effects : Simulate solvation energies with COSMO-RS to optimize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4-[(4-methylphenyl)carbamoyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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